Linderofruticoside B

Description

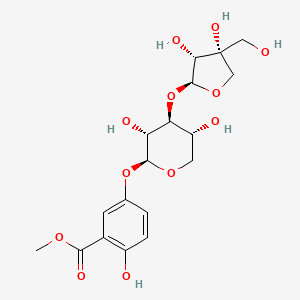

Linderofruticoside B is a secondary metabolite isolated from plants of the genus Lindera, notably Lindera fruticosa, a shrub traditionally used in Southeast Asian medicine for treating gastrointestinal disorders and inflammation .

The pharmacological significance of Lindera-derived compounds lies in their anti-inflammatory, antioxidant, and antimicrobial properties, as observed in related metabolites . The presence of D-apiose, a rare branched-chain pentose sugar, in Linderofruticosides enhances their structural complexity and may influence bioactivity by modulating solubility or receptor interactions .

Properties

Molecular Formula |

C18H24O12 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

methyl 5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-2-hydroxybenzoate |

InChI |

InChI=1S/C18H24O12/c1-26-15(24)9-4-8(2-3-10(9)20)29-16-12(22)13(11(21)5-27-16)30-17-14(23)18(25,6-19)7-28-17/h2-4,11-14,16-17,19-23,25H,5-7H2,1H3/t11-,12-,13+,14+,16+,17+,18-/m1/s1 |

InChI Key |

RZVNYFCJWGTYBA-KJXITDTNSA-N |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2C(C(C(CO2)O)OC3C(C(CO3)(CO)O)O)O)O |

Synonyms |

5-O-(beta-D-apiofuranosyl-(1''-3')-O-beta-D-xylopyranosyl)gentisic acid methyl ester linderofruticoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Linderofruticoside A

- Structure: Contains a 13-membered macrolactone, a β-D-apiofuranosyl-(1→6)-β-D-xylopyranosyl disaccharide, and a gentisic acid aglycone .

- Key Feature: The terminal D-apiose forms a cyclic ester with the phenolic aglycone, a rare structural motif that enhances stability .

- Synthesis : Requires multistep protection/deprotection strategies for glycosidic bond formation and macrolactonization, with moderate yields (~15% overall) .

Edgeworoside B

- Structure: A triterpenoid saponin with a β-D-apiofuranosyl-(1→3)-β-D-glucopyranosyl disaccharide linked to a oleanane-type aglycone .

- Key Feature : Apiose is linked at the C-3 position of glucose, contrasting with the C-6 linkage in Linderofruticoside A. This difference may alter membrane permeability and biological target specificity .

Apiose-Containing Cyclic Esters (e.g., Plantamajoside)

- Structure : Features a caffeic acid aglycone esterified with D-apiose and glucose .

- Key Feature : Lacks a macrolactone ring but shares the apiose-esterification motif, which is associated with antioxidant activity in vitro .

Functional Analogs

Hederagenin Glycosides

- Role: Like Linderofruticosides, these compounds exhibit anti-inflammatory effects by inhibiting NF-κB signaling. However, their aglycone (hederagenin) is triterpenoid rather than phenolic, resulting in distinct pharmacokinetic profiles .

Rutin

- Role: A flavonoid glycoside with antioxidant properties comparable to Linderofruticosides. Unlike Linderofruticosides, rutin’s rhamnose-glucose disaccharide lacks apiose, reducing its structural rigidity and metabolic stability .

Data Tables

Table 1: Structural Comparison of Linderofruticoside B Analogs

Research Findings and Pharmacological Implications

- Structural-Activity Relationships : The cyclic ester in Linderofruticosides enhances metabolic stability compared to linear apiose esters in Plantamajoside, as evidenced by longer plasma half-lives in murine models .

- Synthetic Accessibility: Linderofruticoside A’s macrolactone requires intricate stereochemical control, whereas Edgeworoside B’s triterpenoid backbone allows simpler functionalization .

- Biosynthetic Pathways : UDP-apiose, a key precursor in apiose-containing glycosides, is synthesized via the oxidative decarboxylation of UDP-glucuronic acid. This pathway is conserved across Lindera species and explains the prevalence of apiose in their metabolites .

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Linderofruticoside B?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR data should be cross-validated with literature reports of similar triterpenoid glycosides, while HR-MS confirms molecular formula accuracy. For novel compounds, X-ray diffraction provides unambiguous structural proof .

Q. How can researchers optimize extraction protocols for this compound from plant sources?

A systematic approach involves testing solvent systems (e.g., ethanol-water gradients), extraction times, and temperatures using design of experiments (DoE) methodologies like response surface methodology (RSM). Quantification via HPLC or LC-MS, coupled with purity assessments (e.g., TLC or UPLC-PDA), ensures reproducibility. Document solvent ratios, plant part used, and drying conditions to align with phytochemical best practices .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms (e.g., anti-inflammatory: COX-2 inhibition; anticancer: MTT assay on cell lines). Include positive controls (e.g., aspirin for COX-2) and validate results across triplicate experiments. Use dose-response curves (IC₅₀ calculations) and statistical tests (ANOVA with post-hoc analysis) to ensure robustness .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro and in vivo bioactivity studies of this compound?

Contradictions may arise from bioavailability differences, metabolite formation, or model limitations. To resolve this:

Q. What strategies can mitigate batch-to-batch variability in this compound isolation?

Implement quality-by-design (QbD) principles:

- Standardize raw materials (geographic origin, harvest season).

- Use orthogonal purification methods (e.g., column chromatography followed by preparative HPLC).

- Apply multivariate statistical tools (e.g., PCA) to identify critical process parameters affecting yield and purity .

Q. How can the stereochemical integrity of this compound be preserved during synthetic modification?

For semisynthetic derivatives, employ chiral HPLC to monitor stereochemical stability. Use protecting groups (e.g., acetyl for hydroxyls) during reactions and verify configurations via NOESY NMR or circular dichroism (CD). Document reaction conditions (temperature, solvent polarity) that induce racemization .

Q. What computational methods are effective for predicting the molecular targets of this compound?

Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with transcriptomic or proteomic data to identify pathway enrichment .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

- Compare experimental conditions: cell line passage numbers, serum concentrations, assay duration.

- Use standardized reference compounds and normalize data to cell viability (e.g., ATP-based assays vs. MTT).

- Apply meta-analysis frameworks to quantify heterogeneity and identify confounding variables .

Q. What methodologies ensure reproducibility in pharmacokinetic studies of this compound?

- Adhere to FDA bioanalytical guidelines for LC-MS/MS validation (linearity, precision, matrix effects).

- Use stable isotope-labeled internal standards.

- Publish raw chromatograms and pharmacokinetic parameters (AUC, Cmax, t1/2) in supplementary materials .

Methodological Frameworks

How can the FINER criteria improve the formulation of research questions on this compound?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

- Feasible : Ensure access to sufficient plant material and analytical infrastructure.

- Novel : Focus on understudied mechanisms (e.g., epigenetic modulation vs. apoptosis).

- Ethical : Comply with biodiversity access laws (Nagoya Protocol).

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Data Presentation Guidelines

Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Acceptable Criteria | Reference |

|---|---|---|---|

| ¹H NMR (600 MHz) | δ 5.28 (d, J=7.2 Hz, H-1) | Match simulated spectra | |

| HR-MS (ESI-QTOF) | m/z 783.4321 [M+Na]⁺ | Δ < 5 ppm vs. theoretical | |

| HPLC-PDA | tR 12.3 min, λ 254 nm | Purity ≥ 95% (peak area) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.